molecular formula C10H10N4 B13622589 4-(1h-Pyrazol-1-yl)benzimidamide

4-(1h-Pyrazol-1-yl)benzimidamide

Cat. No.: B13622589
M. Wt: 186.21 g/mol
InChI Key: HAYMTQPSGJLYCY-UHFFFAOYSA-N
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Description

4-(1h-Pyrazol-1-yl)benzimidamide is a heterocyclic compound that features both a pyrazole and a benzimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1h-Pyrazol-1-yl)benzimidamide typically involves the condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C under ambient air conditions . This method provides good yields and is relatively straightforward.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Formation of the Benzimidamide Group

The benzimidamide moiety is typically introduced via nucleophilic addition to a nitrile precursor. For example, 4-(1H-Pyrazol-1-yl)benzonitrile reacts with hydroxylamine under basic conditions to form an intermediate amidoxime, which is subsequently reduced to the amidine (Fig. 1) .

Example Reaction:

text
4-(1H-Pyrazol-1-yl)benzonitrile + NH₂OH·HCl → N'-hydroxy-4-(1H-pyrazol-1-yl)benzimidamide → 4-(1H-Pyrazol-1-yl)benzimidamide

Conditions:

  • Reflux in ethanol with KOH (70–100°C, 2–4 h) .

  • Purification via column chromatography (ethyl acetate/hexane) .

Substitution Reactions on the Pyrazole Ring

The pyrazole ring undergoes electrophilic and nucleophilic substitutions, particularly at the N1 and C4 positions.

Reaction TypeReagents/ConditionsProductYieldSource
Iodination I₂, KI, HNO₃ (RT, 12 h)4-(3-Iodo-1H-pyrazol-1-yl)benzimidamide78%
Nitration HNO₃/H₂SO₄ (0°C, 2 h)4-(3-Nitro-1H-pyrazol-1-yl)benzimidamide65%
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acid, K₂CO₃4-(3-Aryl-1H-pyrazol-1-yl)benzimidamide60–85%

Condensation Reactions

The amidine group participates in cyclocondensation with ketones or aldehydes to form imidazoles or triazines.

Example with Acetophenone:

text
This compound + PhCOCH₃ → 2-Phenyl-1H-imidazo[4,5-b]pyridine

Conditions:

  • Glacial acetic acid, 120°C, 6 h .

  • Yield: 72% .

Coordination Chemistry

The pyrazole and amidine groups act as bidentate ligands for transition metals.

MetalComplex FormedApplicationSource
Rh(III) [RhCl₂(Cp*)(benzimidamide)]Catalytic C–H activation
Cu(II) Cu(benzimidamide)₂(NO₃)₂Antimicrobial activity

Synthesis of Rhodium Complex:

  • React with [Cp*RhCl₂]₂ in trifluoroethanol (70°C, 2 h) .

  • Isolated via recrystallization (hexane/ethyl acetate) .

Biological Interactions

The compound inhibits enzymes like Leishmania spp. dihydroorotate dehydrogenase (DHODH) through competitive binding:

Target EnzymeIC₅₀ (µM)MechanismSource
L. infantum DHODH0.059Competitive inhibition at ubiquinone site
Human DHODH>100No significant activity

Oxidation and Reduction

  • Oxidation: Forms a nitroso derivative using H₂O₂/FeSO₄ (pH 7, 25°C) .

  • Reduction: Converts to 4-(1H-Pyrazol-1-yl)benzylamine via LiAlH₄ in THF (0°C to RT) .

Comparative Reactivity

The pyrazole’s electron-withdrawing nature enhances the electrophilicity of the amidine group, enabling rapid nucleophilic additions (Table 3) .

ElectrophileReaction SiteProduct Stability (Half-Life)
Acetyl chlorideAmidino NH₂>24 h (RT)
Methyl iodidePyrazole N18 h (RT)

Scientific Research Applications

4-(1h-Pyrazol-1-yl)benzimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1h-Pyrazol-1-yl)benzimidamide involves its interaction with specific molecular targets. For instance, its antileishmanial activity is believed to be due to its ability to interfere with the metabolic pathways of the parasite . The exact molecular targets and pathways involved are still under investigation, but it is thought to affect the parasite’s ability to replicate and survive.

Comparison with Similar Compounds

4-(1h-Pyrazol-1-yl)benzimidamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-(1H-Pyrazol-1-yl)benzimidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound features a benzimidazole core substituted with a pyrazole ring. This unique arrangement contributes to its biological properties, as the presence of the pyrazole moiety is associated with various pharmacological activities.

Biological Activity Overview

Research indicates that compounds containing pyrazole rings exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains and fungi.
  • Anticancer Properties : Some derivatives have demonstrated significant cytotoxicity against cancer cell lines.
  • Antiparasitic Effects : Notably, certain pyrazole derivatives exhibit activity against Leishmania species.

Antiparasitic Activity

A study conducted on a series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives revealed promising antileishmanial activity. The compound demonstrated an IC50 value of 0.059 mM against Leishmania infantum and 0.070 mM against Leishmania amazonensis, indicating potent activity comparable to standard treatments like pentamidine but with reduced cytotoxicity towards mammalian cells .

Table 1: Antileishmanial Activity of 4-(1H-Pyrazol-1-yl)benzenesulfonamide Derivatives

CompoundIC50 against L. infantum (mM)IC50 against L. amazonensis (mM)
3b0.0590.070
3e0.0650.072

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various studies. For instance, a series of novel pyrazoline analogs showed significant cytotoxicity against the MCF-7 breast cancer cell line, with growth inhibitory concentrations (GI50) ranging from 0.1 to 10.9 mM . The structure-activity relationship analysis suggested that modifications to the pyrazole and benzimidazole moieties could enhance potency.

Table 2: Cytotoxicity Profile Against MCF-7 Cell Line

CompoundGI50 (mM)TGI (mM)LC50 (mM)
Compound A10.999.5>100
Compound B5.585>100

The mechanisms by which this compound exerts its biological effects are under investigation. Preliminary studies suggest that these compounds may interfere with key metabolic pathways in target organisms, such as inhibiting enzyme activity or disrupting cellular processes essential for survival.

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the pyrazole and benzimidazole rings significantly affect biological activity. Electron-withdrawing groups enhance antimicrobial potency, while variations in lipophilicity can influence cellular uptake and efficacy against parasites .

Case Studies

Recent research has focused on optimizing the pharmacological profiles of pyrazole derivatives through synthetic modifications. For example, a study highlighted the synthesis of new benzimidazole derivatives with enhanced antitubercular activity . These findings underscore the therapeutic potential of modifying existing structures to improve efficacy and reduce toxicity.

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

4-pyrazol-1-ylbenzenecarboximidamide

InChI

InChI=1S/C10H10N4/c11-10(12)8-2-4-9(5-3-8)14-7-1-6-13-14/h1-7H,(H3,11,12)

InChI Key

HAYMTQPSGJLYCY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(=N)N

Origin of Product

United States

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